8-cyclopentyl-1,3-dipropylpurin-3-ium-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-cyclopentyl-1,3-dipropylpurin-3-ium-2,6-dione typically involves the alkylation of xanthine derivatives. One common method includes the reaction of 8-cyclopentylxanthine with propyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
8-cyclopentyl-1,3-dipropylpurin-3-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the purine ring structure.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can yield various analogs
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides and bases like potassium carbonate are typical reagents
Major Products Formed
The major products formed from these reactions include various substituted xanthine derivatives, which can have different pharmacological properties .
Scientific Research Applications
8-cyclopentyl-1,3-dipropylpurin-3-ium-2,6-dione has several scientific research applications:
Chemistry: Used as a reference compound in the study of xanthine derivatives.
Biology: Investigated for its role in modulating adenosine receptors in various biological systems.
Medicine: Explored for its potential therapeutic effects in conditions like cardiac arrhythmias, neurodegenerative diseases, and cancer.
Industry: Utilized in the development of new pharmaceuticals and as a tool in biochemical research .
Mechanism of Action
The compound exerts its effects by selectively binding to the A1 adenosine receptor, thereby blocking the action of adenosine. This inhibition affects various signaling pathways, leading to changes in cellular activities such as neurotransmitter release, heart rate regulation, and immune responses .
Comparison with Similar Compounds
Similar Compounds
8-cyclopentyl-1,3-dimethylxanthine: Another xanthine derivative with similar adenosine receptor antagonistic properties
Theophylline: A well-known xanthine derivative used in the treatment of respiratory diseases
Uniqueness
8-cyclopentyl-1,3-dipropylpurin-3-ium-2,6-dione is unique due to its high selectivity and potency for the A1 adenosine receptor, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C16H23N4O2+ |
---|---|
Molecular Weight |
303.38 g/mol |
IUPAC Name |
8-cyclopentyl-1,3-dipropylpurin-3-ium-2,6-dione |
InChI |
InChI=1S/C16H23N4O2/c1-3-9-19-14-12(15(21)20(10-4-2)16(19)22)17-13(18-14)11-7-5-6-8-11/h11H,3-10H2,1-2H3/q+1 |
InChI Key |
RMMDZNPPXLAONO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=NC(=NC2=[N+](C1=O)CCC)C3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.